molecular formula C7H5ClF2 B1584488 (Chlorodifluoromethyl)benzene CAS No. 349-50-8

(Chlorodifluoromethyl)benzene

Cat. No.: B1584488
CAS No.: 349-50-8
M. Wt: 162.56 g/mol
InChI Key: RPSUKAMDJCKXAF-UHFFFAOYSA-N
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Description

(Chlorodifluoromethyl)benzene, also known as alpha-Chloro-alpha,alpha-difluorotoluene, is an organic compound with the molecular formula C7H5ClF2. This compound is characterized by a benzene ring substituted with a chlorodifluoromethyl group. It is a colorless liquid with a density of 1.233 g/mL at 25°C and a refractive index of 1.464 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Chlorodifluoromethyl)benzene typically involves the chlorination of difluoromethylbenzene. One efficient method is the microwave-assisted synthesis, which significantly reduces reaction time and increases yield. This method involves the reaction of 1,4-bis(dichloromethyl)benzene with potassium fluoride under microwave irradiation .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. The starting material, terephthalaldehyde, undergoes chlorination to produce the desired compound. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (Chlorodifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens and acids are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide and potassium fluoride are employed.

Major Products Formed:

Scientific Research Applications

(Chlorodifluoromethyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

  • (Difluoromethyl)benzene
  • 1-(Difluoromethyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-4-(difluoromethyl)benzene

Uniqueness: (Chlorodifluoromethyl)benzene is unique due to the presence of both chlorine and fluorine atoms in the same substituent group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions .

Properties

IUPAC Name

[chloro(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSUKAMDJCKXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188452
Record name Toluene, alpha-chloro-alpha,alpha-difluoro-
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Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-50-8
Record name (Chlorodifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-50-8
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Record name Toluene, alpha-chloro-alpha,alpha-difluoro-
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Record name Toluene, alpha-chloro-alpha,alpha-difluoro-
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Record name 349-50-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can (chlorodifluoromethyl)benzene be efficiently synthesized?

A1: A high-efficiency method for synthesizing 1,4-bisthis compound, a derivative of this compound, is described in []. This method utilizes a reaction between 1,4-bis(difluoromethyl)benzene and chlorine gas under UV irradiation at 50-90 °C and pressure greater than 1 atm. This approach provides a simplified and efficient way to produce 1,4-bisthis compound, which can be further utilized for synthesizing various compounds.

Q2: How does this compound react with nucleophiles?

A2: While the provided abstracts don't delve into specific reactions of this compound with nucleophiles, [] and [] suggest that such reactions are possible. The chlorodifluoromethyl group is expected to be susceptible to nucleophilic attack, offering possibilities for derivatization. Further research exploring the specifics of these reactions and the resulting products would be valuable.

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